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Cat. No.: B182564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified ribonucleoside found

predominantly in the ribosomal and transfer RNAs of thermophilic archaea. This modification is

crucial for maintaining RNA structural integrity and function at high temperatures. The

biosynthesis of ac4Cm involves two key enzymatic steps: N4-acetylation of cytidine (ac4C) and

2'-O-methylation of the ribose sugar (Cm). While no single enzyme has been identified that

performs both modifications, two distinct classes of enzymes, functioning as "enzymatic

writers," are responsible for these modifications. This guide provides a comparative analysis of

the known and putative archaeal enzymatic writers involved in the pathway to ac4Cm

formation.

Currently, direct comparative studies on a single enzyme system for ac4Cm synthesis are

unavailable as the two modifications are catalyzed by separate enzyme complexes. Therefore,

this guide will compare the writers for each modification step individually: the N4-

acetyltransferase and the 2'-O-methyltransferase.

Part 1: N4-Acetylcytidine (ac4C) Writers
The primary enzymatic writer for N4-acetylcytidine in archaea is a homolog of the eukaryotic N-

acetyltransferase 10 (NAT10). A key example is the NAT10 homolog found in the

hyperthermophilic archaeon Thermococcus kodakarensis (TkNat10).
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Quantitative Data Summary: Archaeal NAT10 Homolog
(TkNat10)

Parameter
Thermococcus
kodakarensis NAT10
(TkNat10)

Eukaryotic NAT10 (Human)

Function RNA cytidine acetyltransferase

RNA cytidine

acetyltransferase, Protein

acetyltransferase

Substrate(s) rRNA, tRNA rRNA, tRNA, mRNA

Cofactors Acetyl-CoA, ATP Acetyl-CoA, ATP

Optimal Temperature
Heat-dependent, active at

85°C
37°C

Adapter Requirement
Appears to have stand-alone

activity

Requires adapter proteins

(e.g., THUMPD1 for tRNA) and

snoRNAs for rRNA

Biological Role
Thermotolerance, tRNA

stability

Ribosome biogenesis, mRNA

stability and translation, cell

cycle control

Experimental Protocol: In Vitro N4-Acetylation Assay for
Archaeal NAT10
This protocol is a hypothetical procedure based on established methods for assaying

acetyltransferase activity.

1. Reagents and Buffers:

Recombinant archaeal NAT10 homolog (e.g., TkNat10)

RNA substrate (e.g., a synthetic RNA oligonucleotide containing the target cytidine)

Acetyl-Coenzyme A (Acetyl-CoA)
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[3H]-Acetyl-CoA or [14C]-Acetyl-CoA (for radioactive detection)

ATP solution

Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT

Scintillation cocktail and vials

2. Procedure:

Set up the reaction mixture in a total volume of 50 µL:

1X Reaction Buffer

1 µM RNA substrate

100 µM ATP

50 µM Acetyl-CoA (spiked with [3H]-Acetyl-CoA)

500 nM recombinant archaeal NAT10

Incubate the reaction at the optimal temperature for the archaeal enzyme (e.g., 75-85°C) for

1 hour.

Spot the reaction mixture onto a P81 phosphocellulose filter paper.

Wash the filter paper three times with 10 mM sodium phosphate buffer (pH 7.0) to remove

unincorporated [3H]-Acetyl-CoA.

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

Measure the incorporated radioactivity using a scintillation counter.

A no-enzyme reaction should be included as a negative control.

Part 2: 2'-O-methylcytidine (Cm) Writers
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In archaea, 2'-O-methylation is catalyzed by a ribonucleoprotein (RNP) complex. The catalytic

activity is provided by the enzyme fibrillarin, an S-adenosyl-L-methionine (SAM)-dependent

methyltransferase. The specificity of methylation is determined by a guide RNA, known as a

C/D box sRNA, which base-pairs with the substrate RNA to direct fibrillarin to the target

nucleotide. Interestingly, some archaeal fibrillarin-Nop5 heterodimers have been shown to

possess stand-alone methylation activity in vitro on specific substrates, independent of a guide

RNA.

Quantitative Data Summary: Archaeal Fibrillarin
Parameter Archaeal Fibrillarin/C/D box sRNP

Function RNA 2'-O-methyltransferase

Substrate(s) rRNA, tRNA

Cofactor S-adenosyl-L-methionine (SAM)

Specificity Determinant C/D box guide sRNA

Optimal Temperature
Dependent on the source organism (e.g., active

at 72°C for Pyrococcus abyssi)

Biological Role
RNA folding and stabilization, ribosome

biogenesis

Experimental Protocol: In Vitro 2'-O-Methylation Assay
for Archaeal Fibrillarin
This protocol is a hypothetical procedure based on established methods for assaying RNA

methyltransferase activity.

1. Reagents and Buffers:

Recombinant archaeal fibrillarin and Nop5 proteins

In vitro transcribed C/D box sRNA corresponding to the target site

RNA substrate (e.g., a synthetic RNA oligonucleotide)
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S-adenosyl-L-methionine (SAM)

[3H]-SAM (for radioactive detection)

Reaction Buffer: 20 mM HEPES-KOH pH 7.9, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT

Scintillation cocktail and vials

2. Procedure:

Assemble the C/D box sRNP by pre-incubating equimolar amounts of recombinant fibrillarin,

Nop5, and the C/D box sRNA in reaction buffer at the optimal temperature for 15 minutes.

Initiate the methylation reaction by adding the RNA substrate (1 µM) and SAM (10 µM,

spiked with [3H]-SAM) to the assembled sRNP complex.

Incubate at the optimal temperature (e.g., 70°C) for 1 hour.

Spot the reaction mixture onto a DE81 filter paper.

Wash the filter paper three times with 0.2 M ammonium bicarbonate to remove

unincorporated [3H]-SAM.

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

A reaction lacking the enzyme or the guide RNA should be included as a negative control.

Visualizations
Signaling and Experimental Workflows
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Caption: Pathways for N4-acetylation and 2'-O-methylation.
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Caption: Workflow for in vitro enzyme activity assays.

Conclusion and Future Directions
The synthesis of N4-Acetyl-2'-O-methylcytidine in archaea is a two-step process involving

distinct enzymatic writers for N4-acetylation and 2'-O-methylation. The archaeal NAT10

homolog and the fibrillarin/C/D box sRNP complex are the key players in these respective

modifications. While this guide provides a comparative overview based on their individual

known characteristics, further research is needed to elucidate the precise interplay between

these two modification systems.
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Key unanswered questions for future investigation include:

Determining the order of events: Is cytidine first acetylated and then methylated, or vice

versa?

Identifying the specific fibrillarin/C/D box sRNP complexes responsible for modifying the

cytidines that become acetylated.

Conducting detailed kinetic analyses of both enzymes with singly and dually modified RNA

substrates to understand substrate preferences and catalytic efficiencies.

In vitro reconstitution of the complete ac4Cm biosynthesis pathway using purified

components.

Answering these questions will provide a more complete picture of this important RNA

modification pathway and could open avenues for targeting these enzymes in biotechnological

applications or for understanding the evolution of RNA modification machinery.

To cite this document: BenchChem. [Comparative Analysis of Enzymatic Writers for N4-
Acetyl-2'-O-methylcytidine (ac4Cm)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182564#comparative-analysis-of-enzymatic-writers-
for-n4-acetyl-2-o-methylcytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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